![molecular formula C7H14ClNO B572683 (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride CAS No. 1256240-40-0](/img/structure/B572683.png)
(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride
Vue d'ensemble
Description
“(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” is a chemical compound with the CAS Number: 1256240-40-0 . It is also known by other names such as “(3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride” and “(3AR,5R,6aS)-rel-octahydrocyclopenta[c]pyrrol-5-ol HCl” among others .
Molecular Structure Analysis
The molecular formula of this compound is C7H14ClNO . The IUPAC name is (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride . The InChI code is 1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7+; . The compound’s structure includes a cyclopenta[c]pyrrol-5-ol ring, which is octahydro-, indicating the presence of eight hydrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 163.64 g/mol . It is a solid at room temperature . The compound should be stored in a refrigerator for optimal preservation .Applications De Recherche Scientifique
Overview of Pyrrole-Based Compounds
Pyrrole-based compounds, including those with structures similar to (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride, are widely studied in medicinal chemistry due to their significant pharmacological properties. These compounds are inspired by natural products and have been explored for various therapeutic areas, including anticancer, antimicrobial, and antiviral applications. The pyrrole ring, a common motif in drug discovery programs, is recognized for its pharmaceutical and pharmacological features, making it a key pharmacophore unit in many drugs (Li Petri et al., 2020).
Pyrrole in Drug Discovery
The pyrrolidine ring, closely related to pyrrole-based structures, is utilized in the design of compounds for treating human diseases. Its saturated scaffold offers advantages in exploring the pharmacophore space, contributing to the stereochemistry and increasing three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including their structure–activity relationships and the influence of steric factors on biological activity (Petri et al., 2021).
Synthesis and Reactivity of Pyrrole Derivatives
Research on pyrrole derivatives emphasizes their synthesis and reactivity. Microwave-assisted preparation of azaheterocyclic systems, including pyrrole, highlights the methodology's advantages such as cleaner chemistry, reduced reaction times, and improved yields. This approach demonstrates the significance of pyrrole and its derivatives in organic synthesis, serving as active intermediates in medicine and industry (Sakhuja et al., 2012).
Antiviral Activities of Pyridine and Pyrrole Derivatives
A comprehensive review from 2000 to 2020 on pyridine fused and containing heterocycles, including pyrrole derivatives, highlights their broad antiviral activities against various viruses such as HIV, HCV, HBV, RSV, and CMV. These derivatives showcase diverse mechanisms of action, including inhibition of viral replication, polymerase inhibition, and interference with viral protein synthesis, underscoring the potential of pyrrole derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H320, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mécanisme D'action
Target of Action
The primary target of (3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride is the NMDA receptor , specifically the NR1/NR2B receptors . The NMDA receptor is a critical signaling mechanism in the human brain, playing a key role in regulating synaptic plasticity, which is at the core of cognitive functions such as learning and memory .
Mode of Action
This compound acts as a negative allosteric modulator of the NR1/NR2B receptors . It selectively modulates the activity of these receptors, which are composed of two NR1 subunits and two NR2 subunits . The modulation can occur at receptors that express two of the targeted subunits, or only one of the targeted subunits .
Biochemical Pathways
The compound affects the glutamatergic synaptic transmission mediated by NMDA receptors . Glutamate is the major excitatory neurotransmitter in the brain, utilized at 80% of synapses . By modulating the function of NMDA receptors, this compound can influence the strength of synapses and thus regulate synaptic plasticity .
Result of Action
The modulation of NMDA receptor function by this compound can have significant effects on brain function, particularly cognitive functions such as learning and memory . By selectively modulating the activity of NR1/NR2B receptors, it can influence the strength of synapses and thus regulate synaptic plasticity .
Propriétés
IUPAC Name |
(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-9H,1-4H2;1H/t5-,6+,7?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIXZUMCDLBBQU-VPEOJXMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736773 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256240-40-0 | |
| Record name | (3aR,6aS)-Octahydrocyclopenta[c]pyrrol-5-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

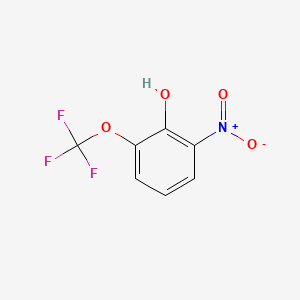

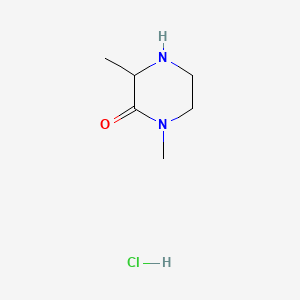
![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)
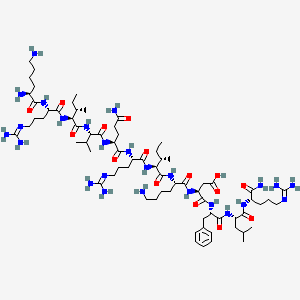
![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)
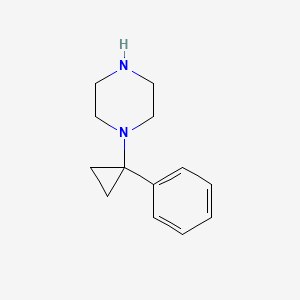
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)
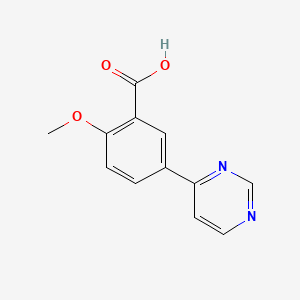

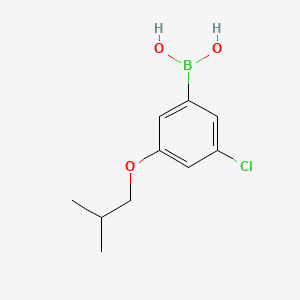
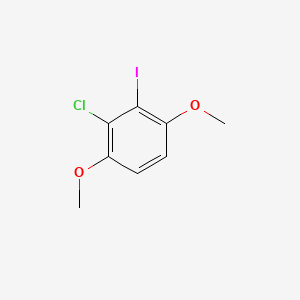

![1-Amino[2,1'-azobisnaphthalene]](/img/structure/B572623.png)